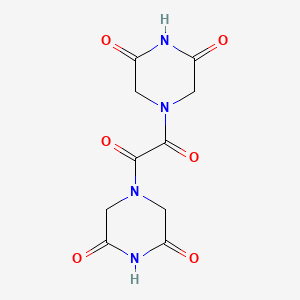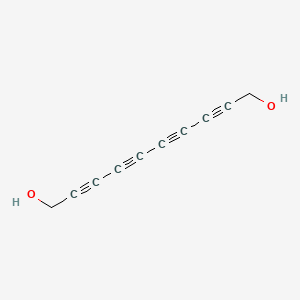
Deca-2,4,6,8-tetrayne-1,10-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deca-2,4,6,8-tetrayne-1,10-diol is a chemical compound characterized by its unique structure, which includes multiple triple bonds and hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of deca-2,4,6,8-tetrayne-1,10-diol typically involves a sequence of reactions, including the Sonogashira coupling and Hay reaction. These reactions are often mediated by transition metals and require specific conditions to ensure the formation of the desired product .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the preparation of this compound on a larger scale would likely involve optimizing the aforementioned synthetic routes to achieve higher yields and purity. The use of surfactants and controlled heating can aid in the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: Deca-2,4,6,8-tetrayne-1,10-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple triple bonds and hydroxyl groups, which provide reactive sites for different reagents .
Common Reagents and Conditions:
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) can reduce the triple bonds to form alkanes.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes and ketones, while reduction can produce alkanes .
Scientific Research Applications
Deca-2,4,6,8-tetrayne-1,10-diol has a wide range of applications in scientific research:
Biology: Its unique structure allows for the exploration of its interactions with biological molecules, potentially leading to new insights in biochemistry.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of novel drug delivery systems.
Mechanism of Action
The mechanism by which deca-2,4,6,8-tetrayne-1,10-diol exerts its effects is primarily through its reactive triple bonds and hydroxyl groups. These functional groups enable the compound to participate in various chemical reactions, leading to the formation of new materials and compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
1,10-Decanediol: Similar in structure but lacks the multiple triple bonds, making it less reactive in certain chemical reactions.
Deca-2,4,6,8-tetraenal: Another related compound with a different functional group arrangement, leading to distinct chemical properties.
Uniqueness: Deca-2,4,6,8-tetrayne-1,10-diol’s unique combination of multiple triple bonds and hydroxyl groups sets it apart from similar compounds. This structure provides it with a high degree of reactivity and versatility in various chemical reactions, making it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
62516-45-4 |
|---|---|
Molecular Formula |
C10H6O2 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
deca-2,4,6,8-tetrayne-1,10-diol |
InChI |
InChI=1S/C10H6O2/c11-9-7-5-3-1-2-4-6-8-10-12/h11-12H,9-10H2 |
InChI Key |
FWEVNBOGNPWUBK-UHFFFAOYSA-N |
Canonical SMILES |
C(C#CC#CC#CC#CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzene-1-sulfonic acid](/img/structure/B14514571.png)
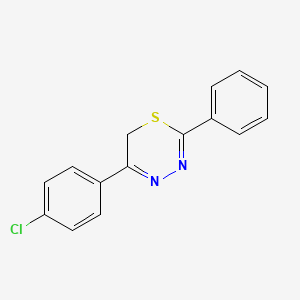
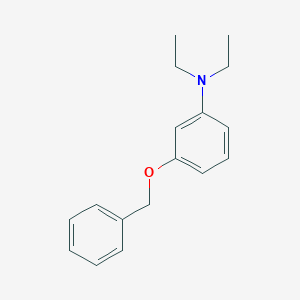
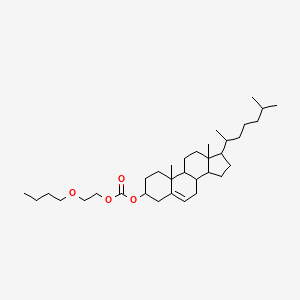
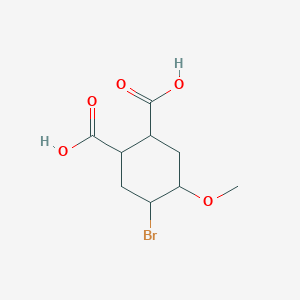

![8-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}octanoic acid](/img/structure/B14514625.png)
![1,3-Dimethyl-3-[4-(2-methylpropoxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B14514627.png)
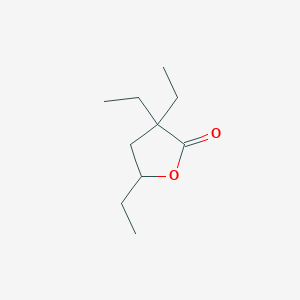

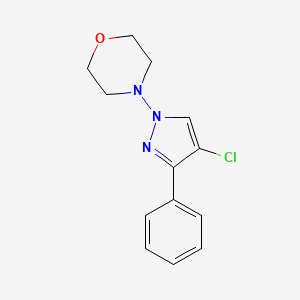
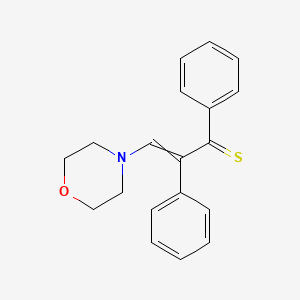
![5,5'-Methylenebis[N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine]](/img/structure/B14514647.png)
